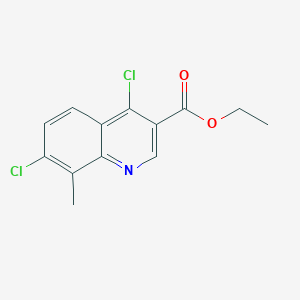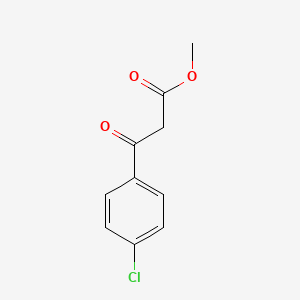
3-(4-氯苯基)-3-氧代丙酸甲酯
描述
“Methyl 3-(4-chlorophenyl)-3-oxopropanoate” is a chemical compound with the molecular formula C10H11ClO2. It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of metal complexes from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were obtained . Another study reported the transformation of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-chlorophenyl)-3-oxopropanoate” has been characterized using various techniques. The compound has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±15.0 °C at 760 mmHg, and a flash point of 119.8±15.8 °C .Physical And Chemical Properties Analysis
“Methyl 3-(4-chlorophenyl)-3-oxopropanoate” has several physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±15.0 °C at 760 mmHg, and a flash point of 119.8±15.8 °C. It also has a molar refractivity of 51.7±0.3 cm3, and a molar volume of 170.7±3.0 cm3 .科学研究应用
抗癌活性
- 由 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯衍生的新型金属配合物显示出有希望的抗癌活性。这些配合物在不影响正常细胞 (HEK-293) 的情况下,测试了它们对人结直肠癌细胞 (HCT-116) 的抑制作用,表明它们作为 CDK8 激酶抑制剂在结肠癌治疗中的潜力 (Aboelmagd 等人,2021).
杂环合成
- 3-环丙基-3-氧代丙酸甲酯已被用于合成具有环丙基取代基的杂环,证明了其作为试剂在创建结构多样的化合物中的多功能性 (Pokhodylo 等人,2010).
HDAC 抑制剂
- 一系列基于 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯的化合物被修饰为有效的 HDAC 抑制剂,选择性地抑制结肠癌细胞的增殖。这种对癌细胞的选择性作用而不影响非癌细胞,突出了该化合物在靶向癌症治疗中的潜力 (Rayes 等人,2020).
催化应用
- 氧化锌已被证明是 β-酮酸酯选择性酯交换反应的有效催化剂,包括 3-(3,4-二甲氧基苯基)-3-氧代丙酸甲酯。该应用强调了该化合物在促进化学反应中具有良好至优异产率的效用 (Pericas 等人,2008).
抗菌和抗增殖试验
- 研究还深入研究了基于 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯结构的三唑基-2,2-二甲基-3-苯基丙酸酯的合成和抗增殖试验,作为潜在的 HDAC 抑制剂。这些化合物对 HeLa 细胞表现出有希望的活性,突出了它们在癌症治疗中的潜力 (El-Rayes 等人,2019).
属性
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOJEDRCKVDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967631 | |
| Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
CAS RN |
53101-00-1, 22027-53-8 | |
| Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-chlorobenzoyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

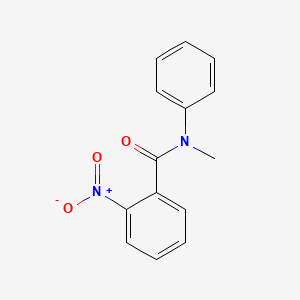

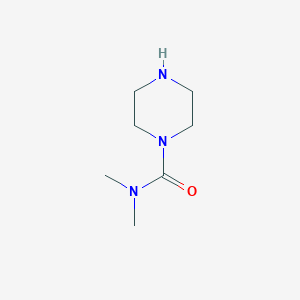
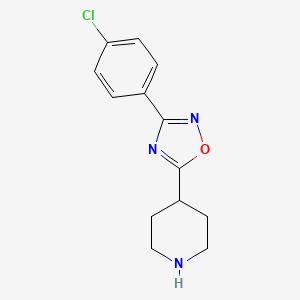
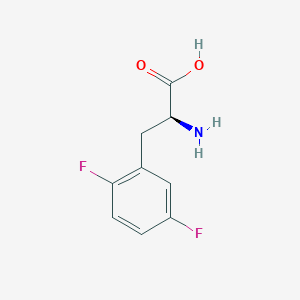
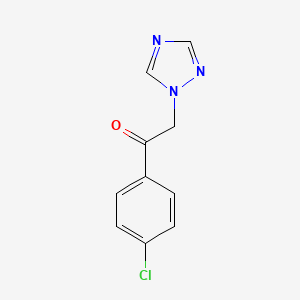
![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)
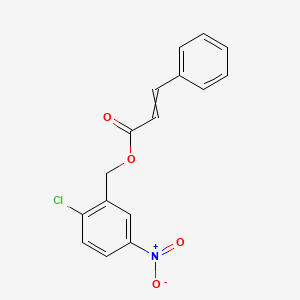
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
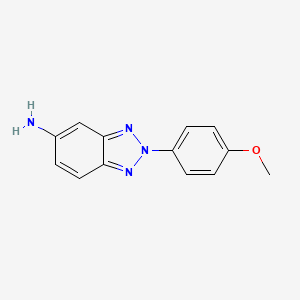


![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)
